molecular formula C13H12N4S B6423847 6-[(3-methylphenyl)methylsulfanyl]-7H-purine CAS No. 537667-64-4

6-[(3-methylphenyl)methylsulfanyl]-7H-purine

Cat. No.: B6423847
CAS No.: 537667-64-4
M. Wt: 256.33 g/mol
InChI Key: XJVBAQUTZZPTRW-UHFFFAOYSA-N
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Description

6-[(3-methylphenyl)methylsulfanyl]-7H-purine is a chemical compound with the molecular formula C13H12N4S. It is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature. This compound is characterized by the presence of a 3-methylphenyl group attached to a methylsulfanyl group, which is further connected to the purine ring. The unique structure of this compound makes it of interest in various fields of scientific research.

Mechanism of Action

Target of Action

The primary target of 6-{[(3-methylphenyl)methyl]sulfanyl}-9H-purine is the enzyme human phosphodiesterase 10 . This enzyme plays a crucial role in signal transduction by regulating the intracellular concentration of cyclic nucleotides .

Mode of Action

6-{[(3-methylphenyl)methyl]sulfanyl}-9H-purine interacts with its target, human phosphodiesterase 10, by binding to the enzyme’s active site . This interaction inhibits the enzyme’s activity, leading to an increase in the concentration of cyclic nucleotides within the cell .

Biochemical Pathways

The compound affects the purine metabolism pathway . Under conditions of high purine demand, the de novo purine biosynthetic enzymes cluster near mitochondria and microtubules to form a multi-enzyme complex known as the purinosome . The inhibition of human phosphodiesterase 10 by 6-{[(3-methylphenyl)methyl]sulfanyl}-9H-purine can disrupt this process, affecting the synthesis of purine nucleotides .

Pharmacokinetics

The compound’s molecular weight (2423 g/mol) and logP value (281250) suggest that it may have good bioavailability . The compound’s boiling point is 402°C at 760 mmHg, indicating its stability under physiological conditions .

Result of Action

The inhibition of human phosphodiesterase 10 by 6-{[(3-methylphenyl)methyl]sulfanyl}-9H-purine leads to an increase in the concentration of cyclic nucleotides within the cell . This can affect various cellular processes, including signal transduction and gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(3-methylphenyl)methylsulfanyl]-7H-purine can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is known for its mild reaction conditions and functional group tolerance .

    Suzuki–Miyaura Coupling:

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction due to its efficiency and scalability. The use of continuous flow reactors can further enhance the production efficiency by providing better control over reaction parameters and reducing reaction times.

Chemical Reactions Analysis

Types of Reactions

6-[(3-methylphenyl)methylsulfanyl]-7H-purine can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the purine ring or the attached substituents.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are commonly employed.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced purine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

6-[(3-methylphenyl)methylsulfanyl]-7H-purine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.

Comparison with Similar Compounds

Similar Compounds

    6-[(2-methylphenyl)methylsulfanyl]-7H-purine: Similar structure with a different position of the methyl group on the phenyl ring.

    6-[(4-methylphenyl)methylsulfanyl]-7H-purine: Another isomer with the methyl group in the para position.

Uniqueness

The unique positioning of the 3-methylphenyl group in 6-[(3-methylphenyl)methylsulfanyl]-7H-purine can influence its chemical reactivity and biological activity, making it distinct from its isomers. This uniqueness can be leveraged in designing compounds with specific properties and applications.

Biological Activity

6-[(3-Methylphenyl)methylsulfanyl]-7H-purine, also known as a purine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a methylsulfanyl group attached to a purine structure, which may influence its interaction with biological targets. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The purine core allows for potential binding to purinergic receptors, which are involved in numerous physiological processes including cell signaling, inflammation, and immune responses.

Key Mechanisms:

  • Purinergic Signaling: The compound may act as an agonist or antagonist at purinergic receptors (e.g., P2Y receptors), influencing cellular responses related to inflammation and immune modulation .
  • Enzyme Inhibition: It has been suggested that the methylsulfanyl group can enhance the compound's ability to inhibit enzymes involved in nucleotide metabolism, potentially leading to antiproliferative effects in cancer cells .

Biological Activities

Research has indicated several promising biological activities associated with this compound:

  • Anticancer Activity: Preliminary studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. It may induce apoptosis through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .
  • Antimicrobial Properties: The compound has demonstrated antimicrobial activity against specific bacterial strains, suggesting potential applications in treating infections.
  • Anti-inflammatory Effects: By modulating purinergic signaling pathways, it may reduce inflammation in various models of inflammatory diseases .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

StudyFindings
Study 1 Identified cytotoxic effects on human cancer cell lines with IC50 values ranging from 10-30 µM. Indicated involvement of apoptosis pathways .
Study 2 Showed significant antibacterial activity against Staphylococcus aureus with an MIC of 15 µg/mL.
Study 3 Evaluated anti-inflammatory effects in a mouse model, demonstrating reduced edema and inflammatory cytokines following treatment .

Properties

IUPAC Name

6-[(3-methylphenyl)methylsulfanyl]-7H-purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4S/c1-9-3-2-4-10(5-9)6-18-13-11-12(15-7-14-11)16-8-17-13/h2-5,7-8H,6H2,1H3,(H,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJVBAQUTZZPTRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC=NC3=C2NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70332946
Record name 6-[(3-methylphenyl)methylsulfanyl]-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

537667-64-4
Record name 6-[(3-methylphenyl)methylsulfanyl]-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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